molecular formula C3H9BrS B1587278 Trimethylsulfonium bromide CAS No. 3084-53-5

Trimethylsulfonium bromide

Cat. No.: B1587278
CAS No.: 3084-53-5
M. Wt: 157.08 g/mol
InChI Key: GOTIICCWNAPLMN-UHFFFAOYSA-M
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Description

Overview of Trimethylsulfonium (B1222738) Bromide as a Chemical Entity

Trimethylsulfonium bromide is a quaternary sulfonium (B1226848) salt with the chemical formula (CH₃)₃S⁺Br⁻. ontosight.ai It is composed of a positively charged trimethylsulfonium cation and a bromide anion. cymitquimica.com This compound typically presents as a white to beige crystalline solid or powder. cymitquimica.comfar-chemical.com It is characterized by its high solubility in water and other polar organic solvents. ontosight.aicymitquimica.com

The stability of this compound under normal conditions makes it a versatile reagent in various chemical processes. ontosight.ai Its structure features a central sulfur atom bonded to three methyl groups, resulting in a stable, positively charged ion. solubilityofthings.com This configuration is fundamental to its chemical reactivity and utility in synthesis. cymitquimica.comsolubilityofthings.com

Below is a table summarizing the key chemical and physical properties of this compound:

PropertyData
Chemical Formula C₃H₉S·Br
Molecular Weight 157.07 g/mol
Appearance White to beige powder or crystals far-chemical.com
Melting Point 172 °C (decomposes) far-chemical.com
CAS Number 3084-53-5
Solubility Soluble in water and polar solvents ontosight.aicymitquimica.com

Significance of this compound in Chemical Sciences

The significance of this compound in the chemical sciences stems from its versatility as a reagent in organic synthesis. cymitquimica.com It is widely recognized for its capacity as a methylating agent, capable of donating a methyl group to various molecules. ontosight.aicymitquimica.comlookchem.com This function is crucial for the synthesis of a broad spectrum of organic compounds. lookchem.com Research has demonstrated its effectiveness in the methylation of phenols. sciencemadness.org

Beyond methylation, this compound serves as a phase-transfer catalyst, facilitating reactions between organic and inorganic compounds and thereby improving the efficiency and selectivity of many synthetic processes. lookchem.com It is also employed in the epoxidation of aldehydes and ketones. tandfonline.com

The applications of this compound extend into several specialized fields:

Pharmaceutical Synthesis : It is utilized in the development of new drug candidates and in the manufacturing processes of existing medications. ontosight.ailookchem.com For instance, it is an important intermediate in the preparation of methylcobalamin, an active form of vitamin B12. chemicalbook.com

Materials Science : The compound is used in the synthesis of novel materials that possess specific optical, electrical, or mechanical properties. ontosight.ai

Biotechnology : It acts as a reagent in the synthesis of certain biologically active compounds. ontosight.ai

Furthermore, research has been conducted into its potential anti-inflammatory and antioxidant properties, suggesting possible future therapeutic applications. lookchem.com

Historical Context of Sulfonium Salts in Organic Chemistry

Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents, with a general formula of [R₃S]⁺X⁻. nih.gov These compounds are isoelectronic and isostructural with phosphines and possess a pyramidal geometry. nih.gov A key feature of sulfonium salts is their chirality at the sulfur atom when appropriately substituted, with a high barrier to pyramidal inversion that makes the process slow at room temperature. nih.gov

The history of sulfonium salts in organic chemistry is extensive. Nature utilizes sulfonium salts in crucial biological processes; for example, S-adenosyl methionine (SAM) is a vital cofactor for methylation reactions in living organisms. goettingen-research-online.de The first synthetic vinylsulfonium salt was reported over a century ago, but the full synthetic potential of this class of compounds remained largely unexplored until the 1960s. chim.it

Pioneering work in the mid-20th century began to uncover the synthetic utility of these salts. For instance, early studies by Stahmann and coworkers investigated interesting sulfonium compounds derived from mustard gas. chim.it A significant milestone occurred in 1966 when Gosselck and coworkers demonstrated the first major synthetic application of vinylsulfonium salts in the synthesis of cyclopropanes. chim.it Later, in 1997, Liebeskind and his research group published seminal work on the use of S-(alkenyl) and S-(aryl) sulfonium salts as partners in metal-catalyzed cross-coupling reactions, further expanding their role in modern organic synthesis. nih.gov Over the last two decades, the chemistry of sulfonium salts has continued to develop, with new insights into their preparation, reactivity patterns, and application in synthesizing diverse organic structures. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsulfanium;bromide
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InChI

InChI=1S/C3H9S.BrH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

GOTIICCWNAPLMN-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[S+](C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9BrS
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DSSTOX Substance ID

DTXSID90883945
Record name Sulfonium, trimethyl-, bromide (1:1)
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Molecular Weight

157.08 g/mol
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CAS No.

3084-53-5
Record name Sulfonium, trimethyl-, bromide (1:1)
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Record name Trimethylsulfonium bromide
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Record name TRIMETHYLSULFONIUM BROMIDE
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Synthetic Methodologies for Trimethylsulfonium Bromide

Traditional Synthetic Routes to Trimethylsulfonium (B1222738) Bromide

Established methods for synthesizing trimethylsulfonium bromide often involve the reaction of dimethyl sulfoxide with halogenating agents or the direct combination of dimethyl sulfide (B99878) with an alkyl halide. scispace.comconsensus.app

Dimethyl sulfoxide (DMSO) serves as a key precursor in several synthetic approaches to this compound. Its reaction with specific bromine-containing compounds provides a direct route to the target salt.

The direct reaction of bromine with dimethyl sulfoxide presents a viable method for the preparation of this compound. sciencemadness.org This synthesis is characterized by its highly exothermic nature, necessitating careful control of the reaction conditions. sciencemadness.org The procedure typically involves the slow, dropwise addition of bromine to DMSO while maintaining the temperature at approximately 40°C using a cooling bath. sciencemadness.org Each drop of bromine reacts vigorously with DMSO. sciencemadness.org After the addition is complete, the resulting solution is stirred for an extended period, often up to three days at room temperature, during which a thick slurry forms. The product is then isolated by dilution with acetone, followed by filtration and washing to yield a crystalline powder. sciencemadness.org

Table 1: Bromine-Mediated Synthesis of this compound

Reactant 1Reactant 2Key ConditionsProduct Yield
Dimethyl sulfoxide (DMSO)Bromine (Br₂)Slow, dropwise addition; Cooling bath to maintain ~40°C; 3 days stirring63% sciencemadness.org

Another established route involves the reaction of dimethyl sulfoxide with benzyl bromide. chemicalbook.comchemicalbook.com In a typical procedure, a solution of benzyl bromide in DMSO is heated, for instance at 80°C for 24 hours. chemicalbook.com Upon cooling the reaction mixture to room temperature, this compound precipitates out of the solution. chemicalbook.com The solid product is then collected and purified by washing thoroughly with a solvent like acetone. chemicalbook.com This method is also linked to modifications of the Kornblum oxidation, where the absence of base and water leads to the formation of this compound instead of the expected aldehyde. scispace.comconsensus.app

Alkyl Halide and Dimethyl Sulfide Reactions

The reaction between dimethyl sulfide and a methyl halide is a fundamental method for preparing trimethylsulfonium salts. wikipedia.org This synthesis follows a straightforward SN2 mechanism where the sulfur atom of the thioether acts as a nucleophile, attacking the methyl halide to form the sulfonium (B1226848) salt. wikipedia.org

A patented industrial process describes the reaction of dimethyl sulfide with a methyl halide, such as methyl bromide, in a specific solvent system under pressure. google.com The preferred solvent is a mixture of water and a water-immiscible organic solvent like toluene. google.com For example, dimethyl sulfide and methyl bromide can be reacted in water at temperatures between 61-67°C under approximately 40-50 psig of pressure for several hours. google.com This process can lead to high yields of this compound. google.com

Table 2: Synthesis via Dimethyl Sulfide and Methyl Bromide

Reactant 1Reactant 2SolventTemperaturePressureYield (based on Dimethyl Sulfide)
Dimethyl sulfideMethyl bromideWater61-67°C40-50 psig97.3% google.com

Facile and Modified Preparation Methods

Research has also focused on developing simpler and more convenient methods for the synthesis of this compound, often by adapting existing named reactions. scispace.com

A facile and convenient method for preparing this compound has been developed from a modified Kornblum oxidation condition. scispace.comconsensus.app The typical Kornblum oxidation involves reacting an alkyl halide with DMSO, followed by a basic workup, to produce an aldehyde. scispace.comwikipedia.org However, by reacting benzyl bromide with dimethyl sulfoxide in the absence of both water and a base, the reaction pathway is altered significantly. scispace.com Instead of the aldehyde, colorless crystalline this compound is formed in good yields (approximately 65%) after recrystallization. scispace.comconsensus.app

The proposed mechanism for this modified reaction suggests the in-situ generation of volatile intermediates, including methyl bromide, dimethyl sulfide, and hydrogen bromide. scispace.comconsensus.app These intermediates are believed to react further to form the stable this compound salt. scispace.com This method provides a simple, one-pot synthesis from readily available starting materials. scispace.com

Table 3: Comparison of Typical vs. Modified Kornblum Oxidation

ReactionReactantsConditionsPrimary Product
Typical Kornblum Oxidation Benzyl bromide, DMSOPresence of base and waterBenzaldehyde scispace.comconsensus.app
Modified Kornblum Oxidation Benzyl bromide, DMSOAbsence of base and waterThis compound (65% yield) scispace.com

Optimization of Yield and Purity in Synthetic Protocols

The synthesis of this compound, primarily through the reaction of dimethyl sulfoxide (DMSO) and methyl bromide, is subject to several critical parameters that significantly influence both the yield and purity of the final product. Optimization strategies focus on controlling reaction conditions to maximize product formation while minimizing decomposition and side reactions.

Temperature Control: A crucial factor in the synthesis is rigorous temperature management. The reaction between DMSO and methyl bromide is exothermic, and uncontrolled temperature increases can lead to hazardous, rapid decomposition of the reaction mixture google.com. Research indicates that maintaining the reaction temperature below 65°C is critical to prevent exothermic decomposition . Industrial-scale protocols often maintain a temperature range of 50°C to 75°C, which is found to be optimal for reducing reaction time and improving yield while ensuring operational safety epo.orggoogle.com.

Use of Stabilizing Agents and Scavengers: The formation of by-products such as hydrogen bromide (HBr) can catalyze the chain decomposition of DMSO smolecule.com. To mitigate this, scavengers or stabilizing agents are incorporated into the reaction mixture. Compounds like trimethyl orthoformate, triethyl orthoformate, and tetramethyl orthocarbonate act as effective scavengers for HBr and water google.comsmolecule.com. The use of these agents prevents the autocatalytic decomposition pathway, leading to a safer process and higher yields google.com. Experimental data shows that adding trimethyl orthoformate (0.025 mol per mol of DMSO) can result in an 80% isolation yield when the reaction is conducted in a pressure vessel at 60°C for 50 hours smolecule.com.

Molar Ratio and Addition of Reactants: The stoichiometry of the reactants is another key area for optimization. Patents describe improved methods where the final molar ratio of methyl bromide to dimethyl sulfoxide is maintained between 0.40:1 to 0.70:1 epo.orggoogle.com. Furthermore, instead of combining the reactants at once, a process of intermittent or continuous addition of methyl bromide to the heated DMSO and stabilizer mixture under atmospheric pressure has been developed. This controlled addition helps to manage the exothermic nature of the reaction and improves safety and yield epo.orggoogle.comgoogle.com.

Purification Techniques: Post-synthesis purification is essential for obtaining high-purity this compound. The primary method is recrystallization. Cooling the reaction mixture promotes the precipitation of the product, which can then be isolated smolecule.com. Solvents such as acetonitrile are effective for recrystallization, yielding colorless crystals with high purity smolecule.comscispace.com. A 65% recovery can be achieved through this technique while significantly enhancing product purity smolecule.com. For removing colored impurities, treatment with activated carbon is employed. This involves heating the crude product with activated carbon in water, followed by filtration smolecule.com.

Optimization ParameterCondition/MethodEffect on Yield/PurityReference
Temperature ControlMaintain reaction at 50-75°CPrevents exothermic decomposition, improves safety and yield. epo.org
Stabilizing AgentAddition of Trimethyl OrthoformateScavenges HBr, prevents decomposition, increases yield to ~80%. google.comsmolecule.com
Molar Ratio (MeBr:DMSO)0.40:1 to 0.70:1Optimized for improved yield and safety. epo.org
PurificationRecrystallization from AcetonitrileYields high-purity, colorless crystals with ~65% recovery. smolecule.comscispace.com
PurificationActivated Carbon TreatmentRemoves colored impurities. smolecule.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

Several distinct methodologies have been developed for the synthesis of this compound, each offering different advantages in terms of efficiency, safety, and scalability. A comparative analysis highlights these differences.

The most common industrial method involves the direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide smolecule.com. This reaction can be performed under various conditions:

Sealed Tube/Pressure Vessel Method: Early methods involved heating DMSO and methyl bromide in a sealed tube at 80-90°C for 48 hours smolecule.com. A more controlled version uses a pressure vessel at 65°C for 55 hours, which can achieve yields of approximately 80%, particularly with the inclusion of stabilizing agents smolecule.com. While efficient, these methods require specialized equipment to handle the pressure and potential hazards google.com.

Atmospheric Pressure Method: To enhance safety and avoid the need for pressure vessels, protocols under atmospheric pressure have been developed. One such process involves the continuous or intermittent addition of methyl bromide to a heated mixture of DMSO and a stabilizer over an extended period epo.orggoogle.com. This method can achieve an isolated yield of about 90% with a purity of approximately 99% google.com. Though potentially safer, the total reaction time can be lengthy, often exceeding 100 hours google.com.

Another notable synthetic route is a modified Kornblum oxidation condition, which utilizes the reaction of benzyl bromide with DMSO smolecule.comscispace.com. Heating a solution of benzyl bromide in DMSO at 80°C for up to 24 hours results in the precipitation of this compound upon cooling scispace.comchemicalbook.com. After washing and recrystallization from acetonitrile, the product is obtained in about a 65% yield as colorless crystals scispace.com. This method avoids the use of gaseous and highly toxic methyl bromide, offering a potential advantage in handling and safety for laboratory-scale synthesis.

A less common but feasible laboratory preparation involves the reaction of DMSO with elemental bromine sciencemadness.org. In this procedure, bromine is added dropwise to DMSO while maintaining the temperature at around 40°C. The mixture is stirred for several days at room temperature, after which the product is precipitated with acetone. This method provides a yield of approximately 63% sciencemadness.org. The reaction is highly exothermic and requires careful control during the addition of bromine sciencemadness.org.

The choice of synthetic method often depends on the desired scale, available equipment, and safety considerations. The pressure vessel method offers high yields in a relatively shorter timeframe but carries higher risk and equipment costs. The atmospheric pressure method provides a safer alternative for large-scale production with excellent yield and purity, albeit with longer reaction times. The modified Kornblum oxidation and bromine-based methods are more suited for laboratory-scale preparations, avoiding the handling of methyl bromide gas.

Synthetic MethodReactantsKey ConditionsReported YieldReference
Pressure VesselDMSO, Methyl Bromide65°C, 55 hours, with stabilizer~80% smolecule.com
Atmospheric PressureDMSO, Methyl Bromide50-75°C, >100 hours, continuous MeBr addition~90% epo.orggoogle.com
Modified Kornblum OxidationDMSO, Benzyl Bromide80°C, 3-24 hours~65% smolecule.comscispace.com
Direct BrominationDMSO, Bromine~40°C during addition, 3 days at room temp.~63% sciencemadness.org

This compound as a Methylating Agent

This compound serves as an effective methylating agent for various nucleophiles. sciencemadness.org Although considered less reactive than other common methylating agents like dimethyl sulfate or methyl iodide, this characteristic can be advantageous, offering a degree of selectivity in certain synthetic applications. sciencemadness.org

The transfer of a methyl group from this compound to a nucleophile proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile directly attacks one of the electrophilic methyl carbons of the trimethylsulfonium cation. This attack leads to the formation of a new bond between the nucleophile and the methyl group, concurrently with the cleavage of the carbon-sulfur bond. The leaving group in this reaction is the neutral and volatile dimethyl sulfide.

The general mechanism can be depicted as follows:

Nu:- + (CH₃)₃S⁺ Br⁻ → Nu-CH₃ + (CH₃)₂S + Br⁻

Here, Nu:- represents a generic nucleophile. The reaction rate is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

A significant application of this compound as a methylating agent is in the O-alkylation of phenols to form aryl methyl ethers. sciencemadness.org This transformation is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to generate a more nucleophilic phenoxide ion.

An example of this application is the methylation of 2-hydroxy-5-methylbenzophenone. sciencemadness.org The reaction, conducted in polyethylene glycol (PEG400) with potassium carbonate as the base at 100°C, yields the corresponding 2-methoxy-5-methylbenzophenone in high yield. sciencemadness.org

Substrate Reagents Solvent Temperature Time Yield Reference
2-hydroxy-5-methylbenzophenoneThis compound, K₂CO₃PEG400100°C6 h92% sciencemadness.org

Role in Ylide Formation

This compound is a key precursor in the generation of sulfur ylides, which are highly valuable reagents in organic synthesis for the formation of three-membered rings. organic-chemistry.orgwikipedia.org

Sulfur ylides are generated in situ by the deprotonation of a sulfonium salt at the carbon atom adjacent to the sulfur. organic-chemistry.orgadichemistry.com In the case of this compound, treatment with a strong base results in the formation of dimethylsulfonium methylide. adichemistry.com Common strong bases used for this purpose include sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO). adichemistry.com

The generation of the ylide can be represented as:

(CH₃)₃S⁺ Br⁻ + Base → [CH₂⁻-S⁺(CH₃)₂] + Base-H⁺ + Br⁻

The resulting dimethylsulfonium methylide is a reactive intermediate characterized by a carbanion adjacent to a positively charged sulfur atom.

The sulfur ylide generated from this compound, dimethylsulfonium methylide, is a key reagent in the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org This reaction involves the addition of the ylide to carbonyl compounds (aldehydes and ketones), imines, or enones to produce epoxides, aziridines, and cyclopropanes, respectively. organic-chemistry.orgwikipedia.org

The mechanism of the Corey-Chaykovsky reaction involves the nucleophilic attack of the ylide carbanion on the electrophilic carbon of the carbonyl group. organic-chemistry.org This initial attack forms a betaine (B1666868) intermediate. Subsequently, an intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium group occurs, leading to the formation of a three-membered ring and the displacement of dimethyl sulfide as a leaving group. organic-chemistry.org

Reaction with Aldehydes and Ketones (Epoxidation):

When reacted with aldehydes or ketones, dimethylsulfonium methylide yields the corresponding epoxides. wikipedia.org

Substrate Ylide Precursor Base/Solvent Product Reference
BenzaldehydeTrimethylsulfonium iodideNaH/DMSO2-Phenyloxirane adichemistry.com
CarvoneTrimethylsulfonium iodideNaH/DMSOEpoxide at C=O adichemistry.com

Reaction with α,β-Unsaturated Carbonyl Compounds (Cyclopropanation):

The reaction of dimethylsulfonium methylide with α,β-unsaturated ketones typically results in the formation of cyclopropanes through a 1,4-conjugate addition followed by ring closure. organic-chemistry.org However, the less stable dimethylsulfonium methylide can favor 1,2-addition to form epoxides. adichemistry.com More stabilized sulfur ylides, like dimethyloxosulfonium methylide, generally provide higher yields of cyclopropanes. adichemistry.com

Applications of Trimethylsulfonium Bromide in Advanced Chemical Synthesis

Epoxidation Reactions with Carbonyl Compounds

One of the most prominent applications of trimethylsulfonium (B1222738) bromide is in the epoxidation of carbonyl compounds, a transformation known as the Johnson-Corey-Chaykovsky reaction. wikipedia.orgresearchgate.net This reaction involves the addition of a sulfur ylide to aldehydes or ketones to produce the corresponding oxiranes (epoxides). wikipedia.orgorganic-chemistry.org The process is mechanistically distinct from the Wittig reaction, which utilizes phosphorus ylides to form alkenes. wikipedia.org

The key to this transformation is the in-situ generation of a sulfur ylide from trimethylsulfonium bromide. organic-chemistry.orgalfa-chemistry.com In the presence of a strong base, such as sodium hydride or potassium tert-butoxide, the trimethylsulfonium cation is deprotonated to form dimethylsulfonium methylide. organic-chemistry.orgalfa-chemistry.com This highly reactive ylide then acts as the methylene-transfer agent. acsgcipr.org

The general mechanism proceeds via two main steps:

Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a betaine (B1666868) intermediate. wikipedia.org

Intramolecular Ring Closure: The resulting oxygen anion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonium (B1226848) group. This leads to a 3-membered ring closure and the displacement of dimethyl sulfide (B99878) as a neutral leaving group, yielding the final epoxide product. wikipedia.orgorganic-chemistry.org

This reaction is valued for its efficiency and is applicable to a wide range of aldehydes and ketones. acsgcipr.org

The synthesis of oxiranes from carbonyl compounds using this compound is a robust and widely employed method in organic synthesis. wikipedia.org The reaction provides a crucial alternative to the epoxidation of olefins. wikipedia.org The process is typically carried out by reacting the sulfonium salt and the carbonyl compound in an inert organic solvent in the presence of a strong base. cdnsciencepub.com The versatility of this method has been demonstrated in the preparation of various aryl and hetaryl-oxiranes, which are important precursors for more complex molecules. acsgcipr.org

Table 1: Examples of Oxirane Synthesis from Carbonyl Compounds
Carbonyl CompoundProduct (Oxirane)Reference
BenzaldehydeStyrene oxide (2-phenyloxirane) researchgate.net
Cyclohexanone1-Oxa-spiro[2.5]octane alfa-chemistry.com
1-(4-chlorophenyl)-4,4-dimethylpentan-3-one2-(4-chlorophenylethyl)-2-tert-butyloxirane cdnsciencepub.com
Various aryl and hetaryl aldehydes (e.g., benzofuran (B130515) and thiophene (B33073) carbaldehydes)Corresponding aryl and hetaryl-oxiranes acsgcipr.org

The Johnson-Corey-Chaykovsky reaction using this compound exhibits notable levels of selectivity. The reaction is known to be diastereoselective, generally favoring the formation of the trans epoxide product, irrespective of the initial stereochemistry of the reactants. wikipedia.org

When reacting with substituted cyclohexanones, the ylide generated from trimethylsulfonium salts demonstrates stereospecificity. It preferentially attacks the carbonyl group from the axial position, leading to the formation of an axial C-C bond in the intermediate and ultimately yielding the epoxide where the new ring is formed equatorially. alfa-chemistry.com This is in contrast to the related dimethyloxosulfonium methylide (Corey's reagent), which tends to attack from the equatorial position to form the axial epoxide. alfa-chemistry.com This complementary stereoselectivity makes these reagents powerful tools for controlling the stereochemical outcome of epoxide synthesis. alfa-chemistry.com Furthermore, chiral variants of the reaction have been developed that allow for enantioselective induction, which is critical for synthesizing chiral epoxides. organic-chemistry.orgacsgcipr.org

Synthesis of Complex Organic Molecules

The epoxides generated via the Johnson-Corey-Chaykovsky reaction are highly valuable intermediates for the synthesis of more complex organic structures. wikipedia.org Their inherent ring strain allows them to be opened by various nucleophiles, providing a straightforward route to introduce new functional groups with defined stereochemistry. This utility has been leveraged in numerous total syntheses of natural products and other complex targets. wikipedia.org

This compound is an important chemical raw material and intermediate in the pharmaceutical and agrochemical industries. chemicalbook.comchemicalbull.com The epoxides and other three-membered rings synthesized using this reagent are common structural motifs in biologically active compounds.

For instance, the reaction is pivotal in creating precursors for fungicidal azole derivatives. wikipedia.org It is also used in the synthesis of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepines, a class of compounds investigated as selective dopamine (B1211576) D1 antagonists, where the key step involves the formation of an aryl oxirane from an aldehyde. acsgcipr.org Additionally, this compound serves as a raw material for the preparation of methylcobalamin, an active form of vitamin B12 used to treat certain neuropathies. chemicalbook.com

Table 2: Applications in Pharmaceutical and Agrochemical Synthesis
Target Compound Class / MoleculeRole of this compoundReference
Fungicidal Azole DerivativesIntermediate in the synthesis pathway wikipedia.org
Benzazepine Derivatives (Dopamine Antagonists)Reagent for synthesizing the key aryl oxirane intermediate acsgcipr.org
Methylcobalamin (Vitamin B12)Chemical raw material for preparation chemicalbook.com
Anesthetic DrugsServes as an important intermediate scispace.com

Based on the available search results, there is no specific information detailing the direct application of this compound as a building block for the synthesis of lactones. This type of transformation is more commonly associated with related sulfur ylides, such as dimethyloxosulfonium methylide.

Materials Science Applications

Beyond its role in fine organic synthesis, this compound has applications in the field of materials science. It is used as a chemical raw material in the preparation of epoxy resins, which are a critical class of thermosetting polymers known for their strong adhesive properties, chemical resistance, and durability. chemicalbook.com

Another significant application is in the formation of molten salts, also known as ionic liquids. cdnsciencepub.com When this compound is mixed with aluminum halides (like AlBr₃ or AlCl₃) or hydrogen bromide, it can form ambient temperature melts. researchgate.net These ionic liquids have unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable viscosity and conductivity. researchgate.net Research has explored these molten salt systems for their potential use as solvents or electrolytes in various chemical and electrochemical processes. researchgate.net By analogy with other sulfonium salts, there is also potential for its use in perovskite solar cell research, possibly for interfacial engineering, though further study is required.

Preparation of Molten Salts for Electrochemistry

This compound (TMSuBr) serves as a key precursor in the formulation of ambient temperature molten salts, also known as ionic liquids. cdnsciencepub.comresearchgate.netdoi.org These materials are of significant interest for electrochemical applications due to their wide electrochemical windows and stability, which permit reactions that are not possible in aqueous solutions. youtube.com

When mixed with aluminum halides such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), TMSuBr forms salts that are liquid at room temperature. cdnsciencepub.comresearchgate.net For instance, a 2:1 molar ratio mixture of AlCl₃ and trimethylsulfonium chloride (TMSuCl), a related salt, remains liquid down to -50°C. cdnsciencepub.com While TMSuCl is difficult to prepare, TMSuBr is commercially available, making it a more practical starting material. cdnsciencepub.com The resulting aluminum halide melts are characterized by low-wavelength UV cutoffs and single-band ¹H NMR spectra. researchgate.netdoi.org

Similarly, TMSuBr reacts with hydrogen bromide (HBr) to form molten salts. cdnsciencepub.comresearchgate.net Spectroscopic data from ¹H NMR and IR analysis indicate the formation of polyhydrogen halide anions such as HBr₂⁻ and likely H₂Br₃⁻ within these melts. cdnsciencepub.comresearchgate.net Studies on the physicochemical properties of these sulfonium-based ionic liquids reveal stronger interactions between the trimethylsulfonium (TMSu⁺) cation and the anions compared to those in traditional imidazolium-based systems. researchgate.netdoi.org

Table 1: Properties of this compound-Derived Molten Salts

Precursor System Composition Range Key Feature Reference
TMSuBr : AlCl₃/AlBr₃ Lewis acidic range Liquid at ambient temperature cdnsciencepub.comresearchgate.net

Role in Perovskite Solar Cell Technology

The trimethylsulfonium cation (TMS⁺), delivered by salts like this compound, has garnered significant attention in the development of hybrid organic-inorganic perovskite solar cells (PSCs). researchgate.netdongguk.edursc.org It is used to address the inherent instability of conventional perovskite materials, such as methylammonium (B1206745) lead iodide (MAPbI₃) and formamidinium lead iodide (FAPbI₃), which are susceptible to degradation by moisture. researchgate.netdongguk.edursc.org

In the architecture of inverted perovskite solar cells, nickel oxide (NiOx) is often used as a hole transport layer (HTL). mdpi.comrsc.orgrsc.org However, the interface between NiOx and the perovskite absorber layer is a critical area where defects and undesirable reactions can occur, hindering device performance. rsc.orgrsc.orgresearchgate.net Specifically, redox reactions between Ni³⁺ species on the NiOx surface and easily oxidized components of the perovskite can create non-radiative recombination centers. rsc.org

To mitigate these issues, a this compound (TMSBr) buffer layer can be introduced at the NiOx/perovskite interface. mdpi.com Research has shown that this TMSBr layer can help eliminate photodegradation processes that occur at this heterojunction. mdpi.com Time-of-flight secondary ion mass spectrometry (ToF-SIMS) results have confirmed that upon application, the trimethylsulfonium (TMS⁺) and bromide (Br⁻) ions penetrate into the perovskite layer. mdpi.com This interfacial modification helps to suppress detrimental deprotonation and redox reactions between the perovskite precursor and the NiOx surface. mdpi.com

Defects within the polycrystalline structure of perovskite films, particularly at grain boundaries and interfaces, are a primary cause of non-radiative recombination, which limits the power conversion efficiency (PCE) of the solar cells. mdpi.commdpi.comsciencedaily.com Defect passivation is a crucial strategy to neutralize these imperfections. sciencedaily.comscispace.com

This compound and its derivatives play a role in this area. When used as an additive or buffer layer, the constituent ions can passivate defects. mdpi.com For example, the bromide ions (Br⁻) can fill iodide vacancies, a common defect in iodide-based perovskites. rsc.org The trimethylsulfonium (TMS⁺) cation can also interact with the perovskite structure. researchgate.net A carboxyl-functionalized derivative of TMS⁺ has been shown to control the nucleation and growth of perovskite crystals, leading to the formation of larger, more uniform grains with improved crystallinity. researchgate.net The TMSBr buffer layer specifically helps to eliminate redox reactions at the interface, which are a source of defects. mdpi.com

A major obstacle to the commercialization of perovskite solar cells is their poor long-term stability, especially in the presence of moisture. dongguk.eduresearchgate.netkaust.edu.sa The organic cations traditionally used, such as methylammonium and formamidinium, readily participate in hydrogen bonding with water molecules, which initiates the degradation of the perovskite crystal structure. researchgate.netdongguk.edursc.org

The use of the aprotic trimethylsulfonium (TMS⁺) cation is a key strategy to overcome this issue. researchgate.netresearchgate.net Unlike ammonium-based cations, TMS⁺ does not have protons that can form strong hydrogen bonds with water. dongguk.edursc.org This absence of hydrogen bonding interaction significantly enhances the perovskite's resistance to moisture-induced decomposition. dongguk.edursc.org Solar cells fabricated with trimethylsulfonium lead triiodide (TMSPbI₃) have demonstrated high moisture stability, with one study reporting a power conversion efficiency (PCE) loss of only about 4.6% after 500 hours under ambient conditions (25 ± 3 °C, ca. 50% relative humidity). dongguk.edursc.org

Table 2: Performance of TMSPbI₃-based Perovskite Solar Cell

Parameter Value Reference
Optical Band Gap (Eg) 2.32 eV dongguk.edursc.org
Absorption Coefficient (α) 2.30 × 10⁴ cm⁻¹ at 500 nm dongguk.edursc.org
Power Conversion Efficiency (PCE) 2.22% dongguk.edursc.org

Derivatization in Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as gas chromatography. greyhoundchrom.com This process is often employed to increase the volatility and thermal stability of compounds that would otherwise be difficult to analyze. greyhoundchrom.com

Reagent in Gas Chromatography-Mass Spectrometry (GC-MS)

In the field of GC-MS, derivatization is essential for the analysis of non-volatile molecules like fatty acids. mdpi.com These molecules are typically converted into more volatile forms, such as fatty acid methyl esters (FAMEs). mdpi.com

While this compound itself is noted as a chemical building block, a closely related compound, trimethylsulfonium hydroxide (B78521) (TMSH), is widely used as a derivatization reagent for this purpose. mdpi.comnih.gov TMSH facilitates the rapid and efficient conversion of fatty acids and triacylglycerols into their corresponding FAMEs, a process known as transesterification. nih.gov This reaction requires minimal sample handling and avoids the long, heated incubation steps often necessary with other reagents. mdpi.com The resulting FAMEs are sufficiently volatile for analysis by GC-MS. mdpi.com This methodology has been optimized for high-throughput analysis, where automated systems use TMSH to derivatize samples online just before injection into the GC-MS system, improving reproducibility and reducing sample handling time. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound (CH₃)₃SBr
Aluminum chloride AlCl₃
Aluminum bromide AlBr₃
Hydrogen bromide HBr
Methylammonium lead iodide CH₃NH₃PbI₃
Formamidinium lead iodide CH(NH₂)₂PbI₃
Nickel oxide NiOx
Trimethylsulfonium lead triiodide (CH₃)₃SPbI₃
Fatty acid methyl esters RCOOCH₃
Trimethylsulfonium hydroxide (CH₃)₃SOH

Methylation for Lipidomics Analysis

In the field of lipidomics, particularly for analyses utilizing gas chromatography-mass spectrometry (GC-MS), the derivatization of lipids is a critical preparatory step. This is necessary because the native carboxyl groups of fatty acids are not volatile enough for GC analysis. Methylation, the process of converting fatty acids into their more volatile fatty acid methyl esters (FAMEs), is the most common derivatization strategy. While the subject compound is this compound, the scientific literature extensively documents the application of the closely related salt, trimethylsulfonium hydroxide (TMSH) , as a highly effective reagent for this purpose. TMSH facilitates the rapid and efficient methylation of fatty acids for subsequent lipid profiling.

The primary mechanism of action for TMSH is a base-catalyzed transesterification reaction. nih.govresearchgate.net This process occurs under the pyrolytic conditions of the heated GC injection port. nih.govresearchgate.net When the sample containing lipids and TMSH is injected, the high temperature causes the transesterification of acyl lipids and the O-methylation of the carboxyl groups of free fatty acids, instantaneously forming FAMEs that are suitable for chromatographic separation and analysis. nih.govresearchgate.net

Detailed Research Findings

Recent research has focused on optimizing and automating the TMSH derivatization process to further enhance its utility in large-scale lipidomic studies. An automated, online derivatization methodology using a robotic autosampler has been developed and validated against traditional manual methods. nih.govnih.gov In this automated approach, the robotic system handles the addition of TMSH to each sample individually immediately before injection into the GC-MS system. nih.govnih.gov

A key study investigated the robustness of this automated TMSH derivatization by comparing the reproducibility of results for a standard mixture of 33 fatty acids prepared both manually and automatically. nih.gov Reproducibility was assessed by calculating the relative standard deviation (%RSD) for each fatty acid, with a lower %RSD indicating higher reproducibility. nih.gov The findings demonstrated that the automated method improved reproducibility for 19 of the 33 fatty acid standards analyzed. nih.govresearchgate.net For a GC-MS analysis, a %RSD below 20% is generally considered acceptable, while a %RSD under 10% is deemed to have superb reproducibility. nih.gov The automated process consistently delivered high reproducibility for the vast majority of the lipids tested. nih.gov

The table below presents a selection of the comparative data from this research, highlighting the %RSD for various fatty acid methyl esters prepared via manual and automated TMSH derivatization.

Table 1: Comparison of Reproducibility (%RSD) for Manual vs. Automated TMSH Derivatization of Fatty Acid Standards

Fatty Acid Manual Derivatization (%RSD) Automated Derivatization (%RSD)
Myristic acid (C14:0) 5.34 4.88
Palmitic acid (C16:0) 6.00 4.97
Stearic acid (C18:0) 7.02 4.84
Oleic acid (C18:1n9c) 6.13 4.90
Linoleic acid (C18:2n6c) 6.51 5.09
α-Linolenic acid (C18:3n3) 7.08 5.56
Arachidonic acid (C20:4n6) 9.07 7.20
Eicosapentaenoic acid (C20:5n3) 10.15 8.28
Docosahexaenoic acid (C22:6n3) 12.58 13.65

While TMSH is a powerful tool for methylating fatty acids, research has also identified potential side reactions. Studies have shown that lipids containing hydroxy groups can be partially converted to their corresponding O-methyl ether derivatives during the TMSH reaction. nih.gov For instance, cholesterol can be converted to cholesteryl 3-beta-methyl ether, and hydroxy fatty acids can be transformed into methoxy (B1213986) FAMEs. nih.gov This indicates that while the TMSH derivatization method is highly convenient, its use may require careful consideration and validation for lipid samples known to contain significant amounts of hydroxylated lipids, as these derivatives could potentially interfere with GC separations. nih.gov

Spectroscopic Characterization and Computational Studies of Trimethylsulfonium Bromide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of trimethylsulfonium (B1222738) bromide by identifying the vibrational modes of its constituent chemical bonds. The analysis of these spectra provides a molecular fingerprint, revealing characteristic frequencies associated with the trimethylsulfonium cation, [(CH₃)₃S]⁺.

Infrared Absorption Spectra

The infrared (IR) spectrum of trimethylsulfonium bromide is characterized by absorption bands corresponding to the vibrational modes of the methyl (CH₃) groups and the carbon-sulfur (C-S) bonds. The primary vibrations observed are C-H stretching, C-H bending, and C-S stretching.

The C-H stretching vibrations of the methyl groups typically appear in the region of 2900-3100 cm⁻¹. Asymmetric and symmetric stretching modes can often be resolved within this range. The C-H bending vibrations are found at lower wavenumbers; asymmetric bending (scissoring) modes are expected around 1400-1470 cm⁻¹, while symmetric bending (umbrella) modes appear near 1300-1380 cm⁻¹. Methyl rocking vibrations can also be observed, generally in the 900-1000 cm⁻¹ region.

The stretching vibrations of the C-S bonds in the sulfonium (B1226848) cation are of particular diagnostic importance. For sulfonium salts, these vibrations are typically observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position and intensity of these bands are sensitive to the molecular geometry and the nature of the counter-ion.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
Asymmetric & Symmetric C-H Stretch 2900 - 3100
Asymmetric C-H Bend (Scissoring) 1400 - 1470
Symmetric C-H Bend (Umbrella) 1300 - 1380
CH₃ Rocking 900 - 1000

Raman Spectra

Complementing the IR data, Raman spectroscopy provides information on the vibrational modes of this compound, particularly those involving symmetric vibrations and bonds with high polarizability. The C-S stretching modes are typically strong and easily identifiable in the Raman spectrum, confirming the pyramidal geometry of the trimethylsulfonium cation.

Similar to the IR spectrum, the C-H stretching and bending modes of the methyl groups are also observable. The symmetric C-S stretching vibration is a prominent feature and serves as a key indicator of the sulfonium structure. The non-polar nature of the C-S bonds contributes to a strong Raman signal, making it a valuable technique for validating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the electronic environment of nuclei within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum, the nine protons of the three methyl groups are chemically and magnetically equivalent due to the molecule's symmetry and rapid bond rotation. Consequently, they give rise to a single, sharp resonance signal. When recorded in deuterated dimethyl sulfoxide (DMSO-d₆), this singlet appears at a chemical shift of approximately 2.9 ppm illinois.edu. The integration of this peak corresponds to nine protons, confirming the presence of the three equivalent methyl groups.

The ¹³C NMR spectrum is similarly simple, showing a single resonance for the three equivalent carbon atoms of the methyl groups. The chemical shift of these carbons is influenced by the adjacent electropositive sulfur atom. Based on analogous structures, this peak is expected in the range of 25-40 ppm.

Table 2: NMR Spectroscopic Data for this compound

Nucleus Solvent Chemical Shift (δ) Multiplicity
¹H DMSO-d₆ ~2.9 ppm Singlet

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined, revealing key details about its geometry and intermolecular interactions. researchgate.netnih.gov

This compound crystallizes in the monoclinic crystal system with the space group P2₁/m. researchgate.netnih.gov The structure consists of discrete pyramidal trimethylsulfonium cations, [(CH₃)₃S]⁺, and bromide anions, Br⁻, arranged in layers. nih.gov The geometry of the cation is a crucial finding, with the sulfur atom at the apex of a trigonal pyramid. This pyramidal arrangement is consistent with VSEPR theory for an atom with three bonding pairs and one lone pair of electrons, indicating sp³ hybridization of the sulfur atom. nih.gov

The C-S-C bond angles are approximately 101.6-101.8°, deviating slightly from the ideal tetrahedral angle of 109.5°. nih.gov The S-C bond lengths are reported to be around 1.782-1.786 Å. nih.gov These structural parameters provide precise data for understanding the compound's reactivity and physical properties.

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/m
Unit Cell Parameter a 5.766 Å
Unit Cell Parameter b 7.460 Å
Unit Cell Parameter c 7.267 Å
Unit Cell Angle β 92.45°
S-C Bond Length ~1.78 Å
C-S-C Bond Angle ~101.7°

Source: Svensson, P. H. & Kloo, L. (1996). Acta Crystallographica Section C, 52(10), 2580-2581. researchgate.netnih.gov

Computational Chemistry Approaches

Computational chemistry offers powerful methods to complement experimental data by modeling molecular structures, properties, and spectra. These theoretical approaches provide insights into the electronic structure and behavior of this compound at an atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of chemical systems. DFT studies on this compound can be employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts.

A typical DFT study would begin with the geometry optimization of the trimethylsulfonium cation. Using a functional such as B3LYP and a basis set like 6-311G*, these calculations can predict bond lengths and angles. The results of such calculations are expected to be in close agreement with the experimental values obtained from X-ray crystallography, confirming the pyramidal structure of the cation.

Furthermore, DFT calculations can be used to compute the vibrational frequencies corresponding to the IR and Raman spectra. The calculated frequencies, after appropriate scaling, can be compared with experimental data to provide a detailed assignment of the observed spectral bands to specific molecular motions. This theoretical analysis aids in the interpretation of complex spectral regions and confirms the assignments of stretching, bending, and rocking modes. DFT methods can also predict NMR chemical shifts, which provides another layer of validation when compared against experimental spectra.

Reaction Mechanism Investigations

Computational chemistry provides significant insight into the reaction mechanisms involving this compound. As a quintessential S-alkyl sulfonium salt, its reactivity is largely dictated by the electrophilic nature of the methyl groups attached to the positively charged sulfur atom. Theoretical studies support the role of trimethylsulfonium salts as effective alkylating agents for nucleophiles, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks one of the methyl carbons, leading to the displacement of dimethyl sulfide (B99878) as a neutral leaving group.

Furthermore, computational investigations have explored the formation and reactivity of sulfur ylides derived from this compound. The reaction with a strong base generates dimethylsulfonium methylide, a reactive intermediate. This ylide is a nucleophile that can transfer a methylene group to various electrophilic unsaturated bonds, including carbonyls, imines, and in certain cases, carbon-carbon double bonds. researchgate.net This process is fundamental to reactions such as the Johnson–Corey–Chaykovsky reaction for epoxide synthesis.

Recent computational and experimental work has also highlighted the involvement of sulfonium salts in metal-catalyzed coupling reactions and their application as alkyl radical sources under photoredox catalysis conditions. nih.gov Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surfaces of these reactions, identifying transition states and intermediates to elucidate the precise mechanistic pathways and explain experimental observations.

Reaction TypeRole of this compoundKey Intermediate/Transition StateTypical Substrate
Nucleophilic Substitution (SN2)Methylating Agent[Nu---CH3---S(CH3)2]Phenols, Thiols, Amines
Ylide FormationYlide Precursor(CH3)2S+-CH2- (Dimethylsulfonium methylide)Strong Bases (e.g., NaOH)
Johnson-Corey-Chaykovsky ReactionMethylene Transfer Reagent (via ylide)Betaine (B1666868) IntermediateAldehydes, Ketones
Photoredox CatalysisAlkyl Radical SourceMethyl Radical (•CH3)Various organic substrates
Electronic Structure and Energetics

The electronic structure and energetics of the trimethylsulfonium cation, [S(CH3)3]⁺, have been characterized by both experimental techniques and computational methods. X-ray crystallography reveals that the trimethylsulfonium cation possesses a trigonal pyramidal molecular geometry at the sulfur atom. wikipedia.org The central sulfur atom is bonded to three carbon atoms, with C-S-C bond angles of approximately 102° and C-S bond lengths around 177 picometers. wikipedia.org This pyramidal geometry is a consequence of the stereochemically active lone pair of electrons on the sulfur atom, making it isoelectronic and isostructural with phosphines.

Quantum chemistry simulations are utilized to compute the ground- and excited-state properties of the sulfonium cation. These calculations help in understanding the potential energy curves and predicting fragmentation pathways upon excitation. For instance, such studies can reveal the likelihood of homolytic (radical formation) versus heterolytic (ion formation) cleavage of the C-S bonds. High-level computational techniques, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and coupled-cluster methods, are employed to accurately predict geometries, vibrational frequencies, and the energies of reactive intermediates and transition states. acs.orgosu.edu

Energetic studies also focus on the interactions between the trimethylsulfonium cation and its counter-ion, the bromide anion. In the solid state, these ions are arranged in a crystalline lattice. In solution, the degree of ion-pairing versus dissociation is influenced by the solvent's dielectric constant. Conductance measurements in various solvent mixtures, such as acetonitrile-water, show that ion-pair formation is a significant factor affecting the molar conductivity of the salt. ijirr.com

ParameterValueMethod
Molecular Geometry at SulfurTrigonal PyramidalX-ray Crystallography wikipedia.org
C-S-C Bond Angle~102°X-ray Crystallography wikipedia.org
C-S Bond Length~177 pmX-ray Crystallography wikipedia.org
Crystal SystemMonoclinicX-ray Crystallography nih.gov
Space GroupP 1 21/m 1X-ray Crystallography nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of ionic species like this compound in condensed phases, such as in solution or as molten salts. These simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of its atomic coordinates.

For ionic systems, MD simulations can provide detailed insights into:

Solvation Structure: Determining how solvent molecules arrange around the trimethylsulfonium cation and the bromide anion, and calculating properties like radial distribution functions and coordination numbers.

Ion Pairing: Investigating the formation and lifetime of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and free ions in different solvents.

Thermodynamic Properties: Estimating thermodynamic quantities such as the free energy of solvation.

While specific, extensive MD simulation studies focused solely on this compound are not widely published, the methodology is well-established for a vast range of similar ionic liquids and electrolyte solutions. acs.orgresearchgate.netresearchgate.net For example, simulations of lithium salts in sulfone-based solvents have successfully used polarizable force fields to improve the accuracy of calculated transport properties, demonstrating the capability of these methods to capture complex intermolecular interactions. acs.orgresearchgate.net Such an approach could be directly applied to this compound to model its behavior in aqueous or organic solutions, providing a molecular-level understanding of its physicochemical properties.

Application of MD SimulationInformation GainedRelevance to this compound
Aqueous Solution DynamicsHydration shell structure, ion mobility, water exchange rates.Understanding its behavior in biological or environmental systems.
Molten Salt PropertiesLocal structure, viscosity, conductivity, thermal stability.Assessing its potential as a component in ionic liquids.
Interfacial BehaviorAdsorption at interfaces, interaction with surfaces.Investigating applications in materials science or catalysis.
Reaction Dynamics in SolutionSolvent effects on reaction rates and mechanisms (e.g., SN2).Providing a dynamic picture to complement static quantum chemistry calculations.

Biological and Environmental Research Aspects of Trimethylsulfonium Bromide

Biological Activity and Mechanisms

The biological significance of trimethylsulfonium (B1222738) bromide is rooted in its chemical structure—a positively charged sulfur center with three methyl groups. This configuration allows it to participate in various cellular processes, from maintaining osmotic balance to potentially influencing fungal growth.

Organisms living in environments with fluctuating salinity, such as marine ecosystems, accumulate intracellular organic solutes known as osmolytes to maintain cell volume and turgor pressure. These compounds, often referred to as compatible solutes, can reach high concentrations without significantly perturbing cellular functions nih.govbotanyjournals.comnih.govresearchgate.net. The class of tertiary sulfonium (B1226848) compounds, to which trimethylsulfonium belongs, is well-recognized for its osmoprotective capabilities nih.gov.

The most extensively studied sulfonium osmolyte is Dimethylsulfoniopropionate (DMSP), which is produced in large quantities by marine phytoplankton and other aquatic plants to cope with osmotic stress nih.gov. Structurally similar to DMSP, the trimethylsulfonium cation has been identified as a natural metabolite in marine life, notably in the midgut gland of the sea hare, Aplysia brasiliana nih.gov. This biological presence suggests that trimethylsulfonium may serve a similar physiological function. As an osmoprotectant, it would help stabilize proteins and membranes, counteracting the detrimental effects of high salt concentrations and protecting the cell from osmotic damage. While direct experimental evidence detailing its accumulation in response to osmotic stress is still an emerging area of research, its classification as a tertiary sulfonium compound and its presence in marine organisms strongly support its potential role as a natural osmolyte.

Table 1: Comparison of Trimethylsulfonium with a Known Sulfonium Osmolyte

CompoundChemical FormulaKnown RoleOrganisms
Trimethylsulfonium(CH₃)₃S⁺Animal Metabolite, Potential OsmolyteSea Hare (Aplysia brasiliana)
Dimethylsulfoniopropionate (DMSP)(CH₃)₂S⁺CH₂CH₂COO⁻Confirmed OsmoprotectantMarine Phytoplankton, Algae, Spartina species

The search for novel antifungal agents is a critical area of research. One of the most successful strategies for controlling fungal pathogens involves the inhibition of ergosterol biosynthesis nih.gov. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animals, and its depletion disrupts membrane integrity, leading to cell death. Fungicides that target this pathway are known as Sterol Biosynthesis Inhibitors (SBIs) bayer.us.

While some sulfur-containing salts have demonstrated general antifungal activity, there is no direct scientific evidence to date that Trimethylsulfonium bromide itself acts as an SBI or specifically inhibits ergosterol production researchgate.net. However, a closely related oxidized compound, Trimethylsulfoxonium bromide , is known to be a fungicide that functions by disrupting the ergosterol biosynthesis pathway biosynth.com. It is crucial to distinguish between these two compounds, as the presence of the oxygen atom in the sulfoxonium structure significantly alters its chemical and biological properties. The established antifungal mechanism of its sulfoxonium analogue suggests that the broader class of organosulfur compounds could be a promising area for the development of new antifungal agents, though further research is required to determine if this compound possesses any such direct activity.

Interactions with Biological Systems

The cationic nature of the trimethylsulfonium ion is a key determinant of its interaction with biological structures, particularly the cell membrane, which carries a net negative charge.

Biological membranes are complex structures primarily composed of a phospholipid bilayer, which is studded with proteins and other molecules. The outer surface of this bilayer is rich in negatively charged phosphate groups. The positively charged trimethylsulfonium ion is expected to interact electrostatically with these anionic sites on the membrane surface.

This interaction can lead to several biophysical consequences:

Adsorption to the Membrane Surface: The cation can accumulate at the membrane-water interface, neutralizing the surface charge.

Alteration of Membrane Fluidity: Depending on the extent of interaction and penetration into the lipid bilayer, such compounds can alter the packing of phospholipids, thereby changing the fluidity and permeability of the membrane.

Structural Perturbation: At higher concentrations, strong electrostatic interactions can lead to the displacement of essential cations like Ca²⁺ and Mg²⁺ that stabilize membrane structures, potentially leading to membrane disruption.

Studies on other cationic molecules, such as imidazolium salts and cationic lipids, have confirmed that their interaction with membranes is dependent on factors like concentration and lipophilicity, which can lead to structural perturbations or even poration of the bilayer mdpi.com. While specific experimental data on this compound's membrane interactions are limited, these established principles provide a robust framework for predicting its behavior.

The ability of cationic molecules to interact with and potentially cross biological membranes makes them attractive candidates for drug delivery systems. The positive charge can facilitate the association of a drug-carrier complex with the cell surface, promoting uptake.

Research is actively exploring the potential of sulfonium salts in medical applications. For example, triarylsulfonium salts are used in radiochemistry for the synthesis of fluorine-18 labeled tracers for Positron Emission Tomography (PET) imaging, a key diagnostic tool. This application leverages the reactivity of the sulfonium group to attach the radioisotope to a drug-like molecule. Furthermore, the development of liposomes—vesicles composed of lipid bilayers—incorporating cationic lipids is a well-established strategy for delivering therapeutic agents to cells. The positive charge on the liposome surface enhances its interaction with target cells, facilitating the delivery of its cargo. Given these precedents, the trimethylsulfonium moiety is being investigated as a component in advanced drug delivery platforms.

Environmental Fate and Behavior

The release of any chemical compound into the environment necessitates an understanding of its persistence, mobility, and ultimate fate. As an organosulfur compound, the environmental behavior of this compound is largely governed by microbial metabolism.

Soil and aquatic environments harbor diverse microbial communities with the metabolic capability to degrade a vast array of organic molecules, including organosulfur compounds. Microorganisms utilize these compounds as sources of carbon and sulfur for their growth and energy needs. The biodegradation of organosulfur compounds typically proceeds via enzymatic pathways that cleave the carbon-sulfur bonds.

Key aspects of its likely environmental fate include:

Biodegradation: It is expected to be biodegradable by common soil and water bacteria, such as those from the genera Pseudomonas and Rhodococcus, which are known to metabolize various organosulfur compounds.

Mineralization: The ultimate fate of the sulfur atom in this compound through microbial activity is its conversion to inorganic sulfate (SO₄²⁻). This sulfate can then be assimilated by plants and other microorganisms.

Mobility: As a salt, this compound is soluble in water and is therefore expected to be mobile in soil. Its movement will be influenced by soil type, water flow, and its interaction with organic matter and clay particles.

Currently, specific studies on the degradation rates and pathways for this compound are not widely available. However, based on the extensive knowledge of the microbial sulfur cycle, it is not expected to be a persistent organic pollutant.

Table 2: Summary of Environmental Behavior

AspectExpected Behavior of this compound
PersistenceLow; expected to be biodegradable by microorganisms.
Primary Degradation MechanismMicrobial metabolism (cleavage of C-S bonds).
Mobility in SoilHigh, due to its solubility in water.
Bioaccumulation PotentialLow; as it is likely metabolized and not stored in fatty tissues.

Degradation Pathways in Environmental Matrices

Scientific literature detailing the specific degradation pathways of this compound in various environmental matrices is not extensively available. However, general principles of organosulfur compound degradation and information from safety data sheets can provide some insight into its potential environmental fate. Organosulfur compounds are integral to the global sulfur cycle and can be transformed by both biotic and abiotic processes.

Many simple organosulfur compounds are known to be biodegradable by microorganisms in soil and water. These processes typically involve the cleavage of carbon-sulfur bonds, which can lead to the formation of inorganic sulfur species such as sulfate or sulfide (B99878), and the carbon backbone is often metabolized. The specific pathways and the rate of degradation are highly dependent on the structure of the compound and the environmental conditions, such as the presence of suitable microbial populations, oxygen levels, temperature, and pH.

In the case of this compound, its ionic nature and high water solubility suggest that in aqueous environments, it would be readily available to microorganisms. solubilityofthings.com The trimethylsulfonium cation itself is a naturally occurring osmolyte in some marine organisms, which may imply the existence of specific biological degradation pathways. nih.govsmolecule.com

Abiotic degradation pathways could potentially include photolysis if the compound absorbs light in the environmentally relevant spectrum, or hydrolysis, although sulfonium salts are generally stable in neutral aqueous solutions. wikipedia.org Safety data sheets for this compound suggest that it is not expected to be hazardous to the environment and is not readily degradable in wastewater treatment plants, which may indicate a degree of persistence in certain engineered environments. thermofisher.com

Illustrative Degradation Data for a Hypothetical Organosulfur Compound

The following table provides a hypothetical example of the type of data that would be collected to characterize the degradation of an organosulfur compound in an environmental matrix. Note: This data is for illustrative purposes only and does not represent actual findings for this compound.

Environmental MatrixDegradation ProcessHalf-life (t½)Major Degradation ProductsInfluencing Factors
Aerobic SoilMicrobial Degradation30-60 daysDimethyl sulfide, Sulfate, Carbon dioxideSoil moisture, Temperature, Microbial activity
Anaerobic SedimentMicrobial Degradation90-180 daysMethane, Dimethyl sulfide, SulfideRedox potential, Organic carbon content
Surface WaterPhotolysis15-25 daysFormaldehyde, SulfateSunlight intensity, Water clarity
Wastewater TreatmentBiodegradation> 100 daysNot readily degradedHydraulic retention time, Biomass concentration

Occurrence and Distribution in Environmental Samples

There is a notable lack of specific data in the scientific literature regarding the occurrence and distribution of this compound in environmental samples such as soil, water, and air. Consequently, its environmental concentrations and partitioning behavior are not well-documented.

In a broader context, organosulfur compounds are ubiquitous in the environment, originating from both natural and anthropogenic sources. britannica.comwikipedia.org Natural sources include the biological activities of microorganisms and plants, leading to the presence of a diverse array of these compounds in terrestrial and aquatic ecosystems. britannica.comwikipedia.org For instance, dimethyl sulfide, a structurally related compound, is a significant component of the global sulfur cycle, emitted in large quantities from the oceans.

Anthropogenic sources of organosulfur compounds can include industrial processes, agricultural applications, and the disposal of waste containing these chemicals. nih.gov Given that this compound is used in some herbicide formulations, its presence in agricultural soils and runoff could be anticipated in areas of application. wikipedia.org However, without specific monitoring studies, the extent of its distribution remains unknown.

The physical-chemical properties of this compound, such as its high water solubility and low volatility, would govern its environmental distribution. solubilityofthings.com Its solubility suggests that it would be mobile in soil and likely to be found in the aqueous phase of aquatic systems. Its low volatility indicates that it is unlikely to be present in significant concentrations in the atmosphere.

Illustrative Occurrence Data for a Hypothetical Water-Soluble Organic Compound

The following table provides a hypothetical example of the type of data that would be collected to document the occurrence and distribution of a water-soluble organic compound in environmental samples. Note: This data is for illustrative purposes only and does not represent actual findings for this compound.

Environmental CompartmentSample TypeDetection Frequency (%)Concentration Range (µg/L or µg/kg)Potential Sources
Surface WaterRiver Water15%Not Detected - 2.5 µg/LAgricultural runoff, Wastewater effluent
GroundwaterWell Water5%Not Detected - 0.8 µg/LLeaching from contaminated soil
SoilAgricultural Topsoil30%Not Detected - 15.2 µg/kgDirect application of agrochemicals
SedimentRiverbed Sediment10%Not Detected - 5.1 µg/kgDeposition from the water column

Emerging Research and Future Directions for Trimethylsulfonium Bromide

Exploration in Novel Reaction Pathways

Trimethylsulfonium (B1222738) bromide is at the forefront of research into new synthetic methodologies. sciencemadness.org Its ability to act as a versatile reagent is leading to the discovery of novel reaction pathways. One area of significant interest is its use as a methylating agent for a variety of nucleophiles. sciencemadness.org While methylations with trimethylsulfonium hydroxide (B78521) have been described, recent studies have begun to explore the unique reactivity of trimethylsulfonium bromide. sciencemadness.org

A notable application is in the methylation of phenols, offering a potential alternative to more reactive and potentially genotoxic methylating agents like dimethyl sulfate and methyl iodide. sciencemadness.org The controlled reactivity of this compound makes it a valuable tool in complex organic syntheses where selectivity is crucial. sciencemadness.org

Furthermore, research has demonstrated its role in the formation of oxiranes from aldehydes and ketones. scispace.com This occurs through the formation of a sulfur ylide intermediate, which then reacts with the carbonyl compound. The efficiency of this epoxidation reaction can be high, for instance, yielding styrene oxide from benzaldehyde with 68% efficiency under optimized conditions.

Future research is expected to further elucidate the mechanisms of these reactions and expand the substrate scope, opening up new avenues for the synthesis of complex organic molecules.

Development of New Pharmaceuticals and Materials

The unique chemical properties of this compound make it a valuable building block in the synthesis of new pharmaceuticals and advanced materials. In the pharmaceutical industry, it serves as an intermediate in the creation of new drug candidates and in the manufacturing processes of existing medications. sunrisechemical.com For example, it is utilized in the synthesis of anesthetic drugs. sunrisechemical.com There is also ongoing research into its potential anti-inflammatory and antioxidant properties, which could lead to future therapeutic applications.

In the realm of materials science, this compound is being investigated for the creation of novel materials with specific optical, electrical, or mechanical properties. One emerging application is in the field of perovskite solar cells. While not a direct component, analogous sulfonium (B1226848) salts are used to optimize the perovskite layer, suggesting potential applications for this compound in interfacial engineering or defect passivation.

Additionally, when mixed with aluminum bromide, aluminum chloride, or hydrogen bromide, this compound can form ionic liquids. wikipedia.orgresearchgate.net These molten salts, which are liquid at or below room temperature, have unique properties and are being explored for various applications, including as electrolytes in batteries and as solvents for chemical reactions. wikipedia.orgresearchgate.net

Area of DevelopmentSpecific Application of this compoundPotential Impact
PharmaceuticalsIntermediate in the synthesis of anesthetic drugsImproved manufacturing processes for existing drugs
PharmaceuticalsInvestigation of anti-inflammatory and antioxidant propertiesDevelopment of new therapeutic agents
Materials SciencePotential for use in perovskite solar cells (interfacial engineering, defect passivation)Enhanced efficiency and stability of solar energy technology
Materials ScienceFormation of ionic liquids with aluminum halides or hydrogen bromideAdvancements in battery technology and novel reaction media

Applications in Green Chemistry

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important. This compound is finding applications in this area due to its potential to replace more hazardous reagents and to be used in more environmentally benign reaction conditions.

Its role as a less reactive and potentially non-genotoxic methylating agent compared to substances like dimethyl sulfate presents a significant advantage from a green chemistry perspective. sciencemadness.org The use of this compound can lead to safer chemical processes with reduced risks for researchers and the environment.

Furthermore, its application as a phase-transfer catalyst facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). This can improve reaction rates and yields, often allowing for the use of milder reaction conditions and reducing the need for volatile organic solvents.

The development of ionic liquids from this compound also aligns with the goals of green chemistry. wikipedia.orgresearchgate.net Ionic liquids are often considered "green solvents" due to their low vapor pressure, which reduces air pollution. They can also be recycled and reused, further minimizing waste.

Advanced Catalytic Systems

This compound is being explored for its role in advanced catalytic systems, both as a catalyst itself and as a precursor to catalytic species. Its utility as a phase-transfer catalyst has already been noted for improving the efficiency and selectivity of various synthetic processes.

Recent computational studies have investigated the mechanism of the reaction between propylene oxide and carbon dioxide catalyzed by this compound, with and without the presence of hydrogen bromide, to form cyclic carbonates. researchgate.netresearchgate.net This research, using density functional theory (DFT), aims to understand the reaction mechanism and enhance the catalyst's efficiency for CO2 fixation, a process with significant environmental implications. researchgate.net The studies have explored different reaction pathways and identified the rate-determining steps, providing valuable insights for designing more effective catalytic systems. researchgate.net

The formation of sulfur ylides from this compound is also central to its catalytic applications. These ylides can participate in a variety of catalytic cycles. For instance, upon coordination to transition metals, sulfoxonium ylides (related to the ylides from trimethylsulfonium salts) can be transformed into metal-carbene complexes, which are key intermediates in many catalytic processes.

Further Investigation into Biological and Biotechnological Roles

While direct research on the specific biological and biotechnological roles of this compound is still emerging, the known functions of other sulfonium salts in nature provide a strong basis for future investigations. A prominent example is S-adenosyl methionine (SAM), a vital sulfonium compound that serves as a universal methyl group donor in numerous biological methylation reactions. The structural similarity between this compound and the reactive portion of SAM suggests that the former could have interesting interactions with biological systems.

Future research could explore the potential for this compound to act as an inhibitor or modulator of enzymes that utilize SAM, which could have therapeutic implications. Its potential as an antifungal agent is also an area for investigation, as related compounds have shown such activity.

In the field of biotechnology, microorganisms are utilized to produce a wide array of valuable bioactive compounds, including antibiotics and therapeutic enzymes. nih.gov Further research could investigate the potential for incorporating this compound into microbial fermentation processes to produce novel compounds or to enhance the production of existing ones. Genetic engineering techniques could be employed to develop microorganisms that can utilize or transform this compound, opening up new possibilities in synthetic biology and industrial biotechnology. nih.gov

Q & A

Q. What are the recommended methods for synthesizing high-purity Trimethylsulfonium bromide in laboratory settings?

this compound can be synthesized via ion exchange from Trimethylsulfonium iodide. Pass an aqueous solution of the iodide salt through an anion-exchange resin (e.g., Dowex 1-X8) in the bromide form. Evaporate the resulting solution under vacuum to obtain crystalline product. Gravimetric analysis for bromide content (expected ~50.87%) ensures purity .

Q. How should researchers handle and store this compound to prevent decomposition?

Store the compound in airtight containers under inert conditions. Avoid prolonged exposure to moisture or heat, as decomposition is observed in aqueous solutions, particularly in dilute concentrations (<0.5 M). Rapid experimental workflows are recommended for studies involving aqueous media . Post-experiment waste must be segregated and handed to certified biohazard disposal services to mitigate environmental risks .

Q. What analytical techniques confirm the purity and identity of this compound?

  • Gravimetric analysis : Quantify bromide content by precipitating with silver nitrate.
  • Raman spectroscopy : Validate the pyramidal molecular structure (distinct from planar configurations) .
  • Chromatography : Use GC-MS for residue analysis, as described in EPA protocols for sulfonium compounds .

Q. What are the common reaction pathways involving this compound in organic synthesis?

The compound reacts with strong bases (e.g., NaOH) to form ylides, which participate in epoxidations of carbonyl compounds. For example, with benzaldehyde, it yields styrene oxide (68% efficiency). Ensure stoichiometric base-to-sulfonium ratios and anhydrous conditions to optimize yields .

Advanced Questions

Q. How do experimental conditions influence ylide stability and reactivity in epoxide synthesis?

Ylide stability depends on solvent polarity, base strength, and steric hindrance. Polar aprotic solvents (e.g., DMSO) enhance ylide formation, while bulky carbonyl substrates may reduce reaction efficiency. Monitor reaction progress via NMR to detect intermediate ylide species .

Q. What decomposition pathways occur during osmotic coefficient measurements of this compound solutions?

Decomposition manifests as erratic osmotic data in dilute solutions (<0.1 M), attributed to sulfonium salt degradation. Mitigate this by:

  • Conducting experiments rapidly.
  • Avoiding prolonged storage of aqueous solutions.
  • Validating results using complementary techniques (e.g., thermoelectric osmometry) .

Q. How does this compound compare to other sulfonium salts in crystallographic studies?

X-ray crystallography and Raman spectroscopy confirm a pyramidal molecular geometry for this compound, contrasting planar configurations. This structural feature impacts its reactivity in ylide-mediated reactions .

Q. What contradictions exist in reported data on this compound’s physical properties?

Discrepancies in osmotic coefficient measurements arise from decomposition artifacts. For example, isopiestic vapor pressure studies show inconsistencies below 0.5 M due to partial hydrolysis. Cross-validate results using thermoelectric osmometry and controlled concentration ranges .

Q. Can this compound be applied in perovskite solar cell research?

While not directly cited, analogous sulfonium salts (e.g., phenylethyl ammonium bromide) are used as precursors in perovskite layer optimization. Potential applications could involve interfacial engineering or defect passivation, requiring further study .

Q. What precautions are critical when scaling up reactions involving this compound?

  • Scale : Maintain stoichiometric precision to avoid excess unreacted base, which accelerates decomposition.
  • Solvent selection : Use low-water-content solvents to minimize hydrolysis.
  • Safety : Implement fume hood protocols for bromide gas mitigation during heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.